2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone typically involves the reaction of 4-isopropylbenzaldehyde with 5-methyl-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-isopropylphenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 1-(4-isopropylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Uniqueness
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone is unique due to the presence of the 5-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to similar compounds.
Properties
CAS No. |
429639-14-5 |
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Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C14H17N3OS/c1-9(2)11-4-6-12(7-5-11)13(18)8-19-14-15-10(3)16-17-14/h4-7,9H,8H2,1-3H3,(H,15,16,17) |
InChI Key |
RGGSZUSXULLGER-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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